![molecular formula C21H23N5O4S B2843993 7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-52-9](/img/structure/B2843993.png)
7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidine is a basic structure in DNA and RNA, where it forms the base pairs adenine (in DNA) and uracil (in RNA). Pyrimidine derivatives have been shown to have various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility, and stability under various conditions .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex pyrimido[4,5-d]pyrimidine derivatives involves reactions under specific conditions to achieve desired structural characteristics. For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid yields compounds with potential as intermediates in the synthesis of heterocyclic compounds with varied applications (Hassaneen et al., 2003). The structural diversity achieved through these synthetic routes highlights the compound's versatility in chemical research and potential drug design applications.
Potential Biological Activities
The exploration of pyrimido[4,5-d]pyrimidine derivatives in medicinal chemistry has led to the synthesis of novel compounds with potential antibacterial and anticancer activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising results as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Such studies contribute to the understanding of the compound's biological activities and its potential in developing new therapeutic agents.
Advanced Material Applications
In the field of materials science, pyrimido[4,5-d]pyrimidine derivatives have been investigated for their utility in advanced applications. For instance, novel conjugated polyelectrolytes based on pyrimido[4,5-d]pyrimidine structures have been synthesized for use as electron transport layers in polymer solar cells, demonstrating the compound's potential in renewable energy technologies (Hu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular processes such as inflammation, immune response, and cellular stress response.
Mode of Action
The compound interacts with its targets through hydrogen bond interactions . It binds to the active residues of ATF4 and NF-kB proteins, thereby modulating their activity .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . By inhibiting ER stress and apoptosis, it exerts neuroprotective and anti-inflammatory effects .
Pharmacokinetics
Similar compounds have been shown to exhibit good cell permeability and metabolic stability
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-24-18-16(20(28)25(2)21(24)29)19(31-12-15(27)26-10-4-5-11-26)23-17(22-18)13-6-8-14(30-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQHMNLALVRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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